molecular formula C6H15Cl6OS B1602697 Triethyloxonium hexachloroantimonate CAS No. 3264-67-3

Triethyloxonium hexachloroantimonate

Cat. No. B1602697
CAS RN: 3264-67-3
M. Wt: 437.7 g/mol
InChI Key: QHWUSZRAYQUNCY-UHFFFAOYSA-H
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Description

Triethyloxonium hexachloroantimonate is a chemical compound of antimony . It has a specific function of conjugating reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .


Synthesis Analysis

Triethyloxonium hexachloroantimonate is a selective oxidant of aromatic donors (ArH), and it allows the facile preparation and isolation of crystalline paramagnetic salts .


Molecular Structure Analysis

The molecular structure of Triethyloxonium hexachloroantimonate is represented by the linear formula: (C2H5)3OSbCl6 . It has a molecular weight of 437.66 .


Chemical Reactions Analysis

Triethyloxonium hexachloroantimonate is a selective oxidant of aromatic donors (ArH), allowing the facile preparation and isolation of crystalline paramagnetic salts . It decomposes to ethyl chloride, diethyl ether, and antimony pentachloride .


Physical And Chemical Properties Analysis

Triethyloxonium hexachloroantimonate appears as a white to off-white powder or crystals . It has a storage temperature of -20°C .

Scientific Research Applications

Oxidation of Aromatic Donors

Triethyloxonium hexachloroantimonate (Et3O+SbCl6-) is a selective oxidant for aromatic donors (ArH). It facilitates the easy preparation and isolation of crystalline paramagnetic salts for X-ray structure determination of various aromatic cation radicals. Its mechanism is related to a prior ethyl transfer from oxygen to chlorine within the ion pair (Rathore, Kumar, Lindeman, & Kochi, 1998).

Behavior in Dichloromethane Solvent

The dissociation of triethyloxonium hexachloroantimonate ion-pairs in dichloromethane has been studied. Gas-chromatographic and spectrophotometric analysis confirmed its decomposition to ethyl chloride, diethyl ether, and antimony pentachloride. Conductivity measurements of antimony pentachloride in dichloromethane were used to estimate equilibrium constants (Eley, Monk, & Rochester, 1976).

Quaternization of Electron-Deficient Pyridines

Triethyloxonium hexachloroantimonate is used as a quaternizing agent, causing β-elimination with the formation of protic pyridinium salt and ethylene. It's an efficient agent for the quaternization of nitropyridines containing an additional electron-withdrawing substituent (Mit'kin & Yurovskaya, 2000).

Photophysical Investigations

The treatment of [8]cycloparaphenylene (CPP) with triethyloxonium hexachloroantimonate results in an isolable radical cation of the parent carbon nanohoop. Time-dependent density functional theory (DFT) calculations were used to examine these optical absorptions, revealing a delocalized, quinoidal carbon nanohoop. The formation of an unusually strong charge-resonance complex was observed upon mixing with neutral [8]cycloparaphenylene (Golder, Wong, & Jasti, 2013).

Kinetics and Exchange Interaction with Esters

The kinetics of the exchange of triethyloxonium hexachloroantimonate with butyl acetate were investigated, providing insights into the chain transfer in cationic polymerization of cyclic ethers. An intermediate complex compound of the type of an oxonium salt was proposed, forming through a cyclic donor-acceptor transition complex (Efremova, Roshchupkin, Rozenberg, & Enikolopyan, 1969).

Synthesis of Soluble Hexa-peri-hexabenzocoronene

Triethyloxonium hexachloroantimonate is used in the synthesis of soluble hexa-peri-hexabenzocoronene (HBC) from hexaphenylbenzene (HPB). The availability of HBC allows the isolation of its pure cation-radical salt using various chemical oxidants, including triethyloxonium hexachloroantimonate (Rathore & Burns, 2003).

Safety And Hazards

Triethyloxonium hexachloroantimonate is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Aquatic Chronic 2 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

Triethyloxonium hexachloroantimonate has been used as an oxidant in the preparation of carbon nanohoops . It has potential applications in the field of wearable electronics, where thermoelectric materials can efficiently convert the temperature difference between body and environment into electrical energy .

properties

IUPAC Name

hexachloroantimony(1-);triethyloxidanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWUSZRAYQUNCY-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl6OSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyloxonium hexachloroantimonate

CAS RN

3264-67-3
Record name Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3264-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyloxonium hexachloroantimonate
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Triethyloxonium hexachloroantimonate
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Triethyloxonium hexachloroantimonate
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Triethyloxonium hexachloroantimonate
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Triethyloxonium hexachloroantimonate
Reactant of Route 6
Triethyloxonium hexachloroantimonate

Citations

For This Compound
264
Citations
DD Eley, DF Monk, CH Rochester - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… analysis have established that triethyloxonium hexachloroantimonate decomposes to ethyl chloride, … decomposition reaction of triethyloxonium hexachloroantimonate are reported here. …
Number of citations: 2 pubs.rsc.org
R Rathore, AS Kumar, SV Lindeman… - The Journal of Organic …, 1998 - ACS Publications
Triethyloxonium hexachloroantimonate [Et 3 O + SbCl 6 - ] is a selective oxidant of aromatic donors (ArH), and it allows the facile preparation and isolation of crystalline paramagnetic …
Number of citations: 138 pubs.acs.org
DD Eley, DF Monk, CH Rochester - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… 2-chloroethyl vinyl ethers and triethyloxonium hexachloroantimonate in dichloromethane. A … of alkyl vinyl ethers initiated by triethyloxonium hexachloroantimonate was in part due to the …
Number of citations: 1 pubs.rsc.org
F Akiyama, T Horie, M Matsuda - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
… In this paper we wish to report some results on the chlorination of cyclohexene in liquid sulfur dioxide by antimony pentachloride and triethyloxonium hexachloroantimonate. …
Number of citations: 8 www.journal.csj.jp
B Chandra, A Afzali, N Khare, MM El-Ashry… - Chemistry of …, 2010 - ACS Publications
… Herein, we report the use of a single electron oxidant (triethyloxonium hexachloroantimonate, OA) to chemically p-dope single-walled carbon nanotube films. The compound forms a …
Number of citations: 134 pubs.acs.org
Y Yokoyama, M Okada… - … Chemistry and Physics, 1975 - Wiley Online Library
… , showing that monomer 2 was incorporated into the copolymer chain by the ring-opening reaction as well as by the “normal” vinyl addition, when triethyloxonium hexachloroantimonate, …
Number of citations: 3 onlinelibrary.wiley.com
D Van Ooteghem, EJ Goethals - Die Makromolekulare Chemie …, 1976 - Wiley Online Library
… All polymerizations, with the exception of that initiated with triethyloxonium hexachloroantimonate, are of the dormant type and the polymers slowly degrade to form a mixture of low …
Number of citations: 11 onlinelibrary.wiley.com
T Mori, J Shinkuma, M Sato, H Saito… - … : A Journal of …, 2002 - Taylor & Francis
… When triethyloxonium hexachloroantimonate (15 mM) in dichloromethane was added to a dichloromethane solution of 1 (6 mM) under argon at 25 ◦ C, the resultant solution became …
Number of citations: 8 www.tandfonline.com
MR Golder, BM Wong, R Jasti - Chemical Science, 2013 - pubs.rsc.org
… Treatment of [8]cycloparaphenylene (CPP) with the oxidant triethyloxonium hexachloroantimonate afforded an isolable radical cation of the parent carbon nanohoop. The photophysical …
Number of citations: 68 pubs.rsc.org
R Rathore, CL Burns - The Journal of Organic Chemistry, 2003 - ACS Publications
… In a similar vein, HBC • + SbCl 6 - was also prepared in >95% yields from reaction with either triethyloxonium hexachloroantimonate salt 13 or nitrosonium hexachloroantimonate 4b (…
Number of citations: 105 pubs.acs.org

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